molecular formula C10H16N2OS B2720311 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 1482289-07-5

4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2720311
CAS No.: 1482289-07-5
M. Wt: 212.31
InChI Key: JWEVCFFBFUHAFK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups and a pyrrolidin-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidin-2-ylmethoxy Group: This step involves the nucleophilic substitution of the thiazole ring with a pyrrolidin-2-ylmethanol derivative, typically under basic conditions using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the thiazole ring or the pyrrolidin-2-ylmethoxy group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole or pyrrolidine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylthiazole: Lacks the pyrrolidin-2-ylmethoxy group, making it less versatile in terms of chemical reactivity.

    2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole: Lacks the dimethyl groups, which may affect its stability and reactivity.

    4,5-Dimethyl-1,3-thiazole: Similar core structure but without the pyrrolidin-2-ylmethoxy group, leading to different chemical properties.

Uniqueness

4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4,5-dimethyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-8(2)14-10(12-7)13-6-9-4-3-5-11-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEVCFFBFUHAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCC2CCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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